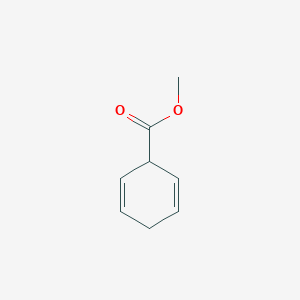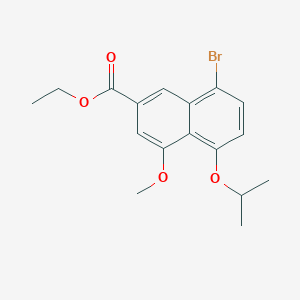![molecular formula C16H12FNO3 B8771155 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid CAS No. 73952-77-9](/img/structure/B8771155.png)
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is a synthetic organic compound that features a benzoxazole ring fused with a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
科学研究应用
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways involved .
相似化合物的比较
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is unique due to its specific combination of a benzoxazole ring and a fluorophenyl group
属性
CAS 编号 |
73952-77-9 |
|---|---|
分子式 |
C16H12FNO3 |
分子量 |
285.27 g/mol |
IUPAC 名称 |
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) |
InChI 键 |
ARPYQKTVRGFPIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


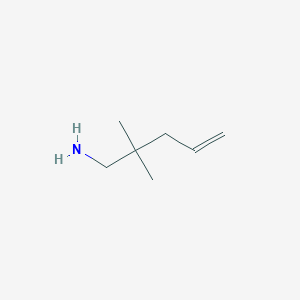
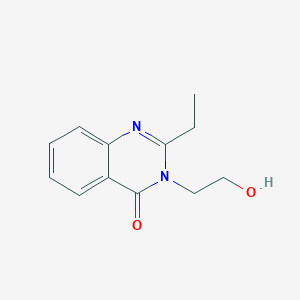
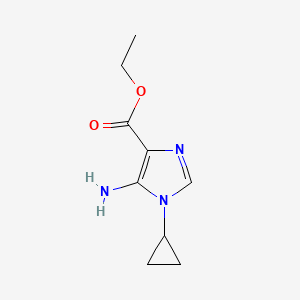
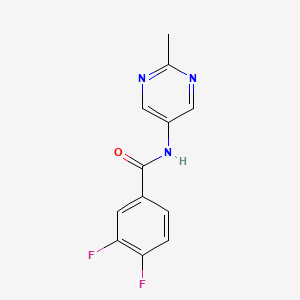
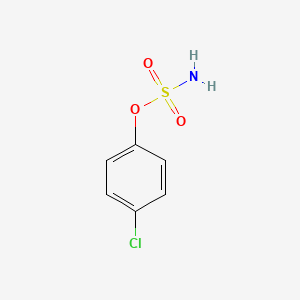

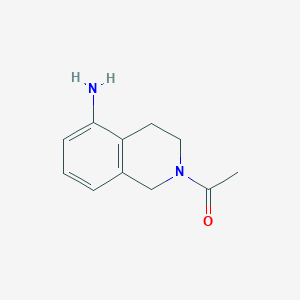
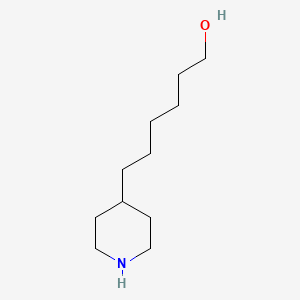
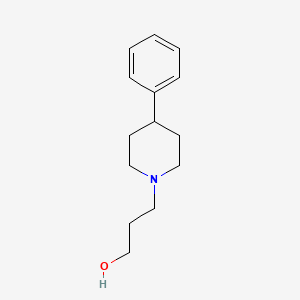
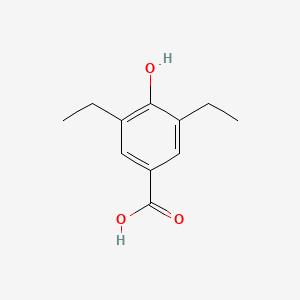
![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)

